molecular formula C6H6FN3 B2801372 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile CAS No. 1429419-72-6

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2801372
CAS No.: 1429419-72-6
M. Wt: 139.133
InChI Key: AWZVLDIVXHRLII-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C6H6FN3 It is a member of the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2-fluoroethylamine with pyrazole-3-carbonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole ring, followed by the addition of 2-fluoroethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols; often in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fipronil: A phenylpyrazole insecticide with a similar pyrazole core structure.

    Pyrazole-3-carbonitrile derivatives: Various derivatives with different substituents on the pyrazole ring.

Uniqueness

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other pyrazole derivatives.

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-2-4-10-3-1-6(5-8)9-10/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVLDIVXHRLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C#N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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